(1-Benzyl-4-(methylamino)piperidin-3-yl)methanol
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Overview
Description
(1-Benzyl-4-(methylamino)piperidin-3-yl)methanol is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry due to their biological activity. This compound is characterized by a piperidine ring substituted with a benzyl group, a methylamino group, and a hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-4-(methylamino)piperidin-3-yl)methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Addition of the Methylamino Group: The methylamino group can be added through reductive amination, where a primary amine is reacted with formaldehyde and a reducing agent.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically using formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group if it is present.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidines.
Scientific Research Applications
(1-Benzyl-4-(methylamino)piperidin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (1-Benzyl-4-(methylamino)piperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1-Benzyl-4-(methylamino)piperidin-3-yl)methanol: Unique due to its specific substitution pattern on the piperidine ring.
(1-Benzyl-4-(methylamino)piperidin-3-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
(1-Benzyl-4-(methylamino)piperidin-3-yl)acetone: Contains a ketone group instead of a hydroxymethyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H22N2O |
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Molecular Weight |
234.34 g/mol |
IUPAC Name |
[1-benzyl-4-(methylamino)piperidin-3-yl]methanol |
InChI |
InChI=1S/C14H22N2O/c1-15-14-7-8-16(10-13(14)11-17)9-12-5-3-2-4-6-12/h2-6,13-15,17H,7-11H2,1H3 |
InChI Key |
AFILRTQJTZQUQW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCN(CC1CO)CC2=CC=CC=C2 |
Origin of Product |
United States |
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